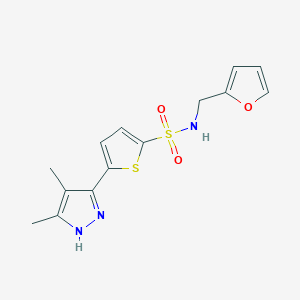![molecular formula C24H23FN4O3 B11268793 6-fluoro-3-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-methyl-7-(piperidin-1-yl)quinolin-4(1H)-one](/img/structure/B11268793.png)
6-fluoro-3-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-methyl-7-(piperidin-1-yl)quinolin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-FLUORO-3-[3-(2-METHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]-1-METHYL-7-(PIPERIDIN-1-YL)-1,4-DIHYDROQUINOLIN-4-ONE is a complex organic compound with potential applications in various scientific fields. This compound features a quinoline core, substituted with a fluorine atom, a methoxyphenyl group, an oxadiazole ring, and a piperidine moiety. The unique structure of this compound makes it a subject of interest for researchers in medicinal chemistry, pharmacology, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-FLUORO-3-[3-(2-METHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]-1-METHYL-7-(PIPERIDIN-1-YL)-1,4-DIHYDROQUINOLIN-4-ONE typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the quinoline core: This can be achieved through a Friedländer synthesis, where an aniline derivative reacts with a ketone in the presence of an acid catalyst.
Introduction of the fluorine atom: Fluorination can be performed using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Attachment of the methoxyphenyl group: This step often involves a Suzuki-Miyaura coupling reaction, where a boronic acid derivative of the methoxyphenyl group reacts with a halogenated quinoline intermediate in the presence of a palladium catalyst.
Formation of the oxadiazole ring: This can be achieved through a cyclization reaction involving a hydrazide and a carboxylic acid derivative.
Introduction of the piperidine moiety: This step typically involves a nucleophilic substitution reaction, where a piperidine derivative reacts with a suitable leaving group on the quinoline core.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
6-FLUORO-3-[3-(2-METHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]-1-METHYL-7-(PIPERIDIN-1-YL)-1,4-DIHYDROQUINOLIN-4-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be performed using hydrogenation catalysts like palladium on carbon (Pd/C) or sodium borohydride, resulting in the reduction of the oxadiazole ring or other functional groups.
Substitution: Nucleophilic substitution reactions can occur at the fluorine or methoxyphenyl positions, using reagents such as sodium methoxide or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Palladium on carbon (Pd/C), sodium borohydride (NaBH4)
Substitution: Sodium methoxide (NaOMe), lithium aluminum hydride (LiAlH4)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce reduced oxadiazole derivatives.
Scientific Research Applications
6-FLUORO-3-[3-(2-METHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]-1-METHYL-7-(PIPERIDIN-1-YL)-1,4-DIHYDROQUINOLIN-4-ONE has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly for targeting neurological disorders and bacterial infections.
Pharmacology: Researchers study this compound to understand its interactions with various biological targets, including receptors and enzymes.
Materials Science: The compound’s properties may be explored for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action of 6-FLUORO-3-[3-(2-METHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]-1-METHYL-7-(PIPERIDIN-1-YL)-1,4-DIHYDROQUINOLIN-4-ONE involves its interaction with specific molecular targets. These targets may include:
Receptors: The compound may bind to neurotransmitter receptors, modulating their activity and affecting neurological processes.
Enzymes: It may inhibit or activate enzymes involved in metabolic pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
6-Fluoro-3-(piperidin-4-yl)-1,2-benzoxazole: This compound shares the fluorine and piperidine moieties but differs in the core structure.
N-ethyl-4-(6-fluoro-1,2-benzoxazol-3-yl)-N-methylpiperidine-1-carboxamide: Similar in having a fluorine and piperidine group but with different substituents and core structure.
Uniqueness
6-FLUORO-3-[3-(2-METHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]-1-METHYL-7-(PIPERIDIN-1-YL)-1,4-DIHYDROQUINOLIN-4-ONE is unique due to its combination of a quinoline core with a fluorine atom, methoxyphenyl group, oxadiazole ring, and piperidine moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C24H23FN4O3 |
|---|---|
Molecular Weight |
434.5 g/mol |
IUPAC Name |
6-fluoro-3-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-methyl-7-piperidin-1-ylquinolin-4-one |
InChI |
InChI=1S/C24H23FN4O3/c1-28-14-17(24-26-23(27-32-24)15-8-4-5-9-21(15)31-2)22(30)16-12-18(25)20(13-19(16)28)29-10-6-3-7-11-29/h4-5,8-9,12-14H,3,6-7,10-11H2,1-2H3 |
InChI Key |
XZESPTRMTNUTFV-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C(=O)C2=CC(=C(C=C21)N3CCCCC3)F)C4=NC(=NO4)C5=CC=CC=C5OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[6-(4-chlorobenzyl)-2-ethyl-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl}-N-(2,5-dimethylphenyl)acetamide](/img/structure/B11268712.png)
![4-bromo-N-{3-[1-(2,5-difluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide](/img/structure/B11268720.png)
![2-[(E)-{[2-(3-bromophenyl)-1,3-benzoxazol-6-yl]imino}methyl]-4,6-diiodophenol](/img/structure/B11268727.png)
![5,7-dimethyl-3-(4-methylphenyl)-9-propyl-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione](/img/structure/B11268742.png)
![N-butyl-4-{[6,7-dimethoxy-1-(4-methylbenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]methyl}benzamide](/img/structure/B11268744.png)
![N-(1,3-benzodioxol-5-yl)-2-[2-(4-ethylpiperazin-1-yl)-7-oxo[1,3]thiazolo[4,5-d]pyrimidin-6(7H)-yl]acetamide](/img/structure/B11268749.png)
![5-((3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B11268755.png)
![4-(4-chlorophenyl)-2-[(2E)-2-(2-methoxybenzylidene)hydrazinyl]-5-phenyl-1,3-thiazole](/img/structure/B11268763.png)
![2-[7-oxo-2-(piperidin-1-yl)[1,3]thiazolo[4,5-d]pyrimidin-6(7H)-yl]-N-(3,4,5-trimethoxyphenyl)acetamide](/img/structure/B11268765.png)

![2-(2-butoxyphenyl)-5-((3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B11268779.png)
![3-(3-chlorophenyl)-5-{3-[4-(propan-2-yl)phenyl]-1H-pyrazol-5-yl}-1,2,4-oxadiazole](/img/structure/B11268784.png)
![N-(6-(N,N-dimethylsulfamoyl)benzo[d]thiazol-2-yl)-3-(methylthio)benzamide](/img/structure/B11268799.png)
![Ethyl 2-{[7-(4-fluorophenyl)-5H,6H,7H-imidazo[2,1-C][1,2,4]triazol-3-YL]sulfanyl}butanoate](/img/structure/B11268801.png)
